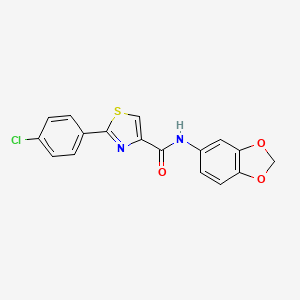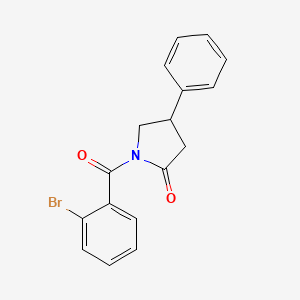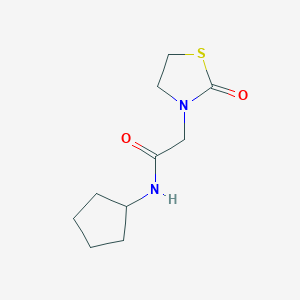
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide, also known as BCTC, is a compound that has been extensively studied for its potential use in pain management. This compound belongs to the class of compounds known as transient receptor potential (TRP) channel antagonists. TRP channels are involved in the perception of pain, temperature, and pressure. BCTC has been shown to inhibit the activity of TRP channels, which may make it a promising candidate for the development of new pain management drugs.
作用機序
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide inhibits the activity of TRP channels, which are involved in the perception of pain, temperature, and pressure. Specifically, N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide inhibits the activity of TRPA1 and TRPV1 channels, which are involved in the perception of cold and heat, respectively. Inhibiting the activity of these channels may reduce the perception of pain.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide has been shown to have anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory pain. Additionally, N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide has been shown to reduce the release of pro-inflammatory cytokines, which are involved in the inflammatory response. N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide has also been shown to reduce the activity of mast cells, which are involved in the allergic response.
実験室実験の利点と制限
One advantage of using N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. However, one limitation of using N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide. One area of research could be to develop more specific TRP channel antagonists that do not have off-target effects. Additionally, further research could be done to understand the anti-inflammatory properties of N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide and its potential use in the treatment of inflammatory pain. Finally, more research could be done to understand the long-term effects of N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide on the nervous system and other organ systems.
合成法
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide involves a multi-step process that includes the reaction of 2-aminothiophenol with ethyl bromoacetate to form ethyl 2-(thiazol-2-ylthio)acetate. This intermediate product is then reacted with 3,4-methylenedioxybenzaldehyde in the presence of potassium carbonate to form the benzodioxole ring. The final step involves the reaction of the benzodioxole intermediate with 4-chloroaniline to form N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide.
科学的研究の応用
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential use in pain management. TRP channels are involved in the perception of pain, and inhibiting their activity may provide a new avenue for the development of pain management drugs. N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. Additionally, N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide has been shown to have anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory pain.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3S/c18-11-3-1-10(2-4-11)17-20-13(8-24-17)16(21)19-12-5-6-14-15(7-12)23-9-22-14/h1-8H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGWHTUJPPNRGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CSC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-methyl-6-[[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7456835.png)

![N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7456854.png)

![methyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7456871.png)





![2-[(7-Fluoro-1-methyl-3-oxo-1,2-dihydroinden-4-yl)oxy]acetamide](/img/structure/B7456918.png)

![4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine](/img/structure/B7456924.png)
